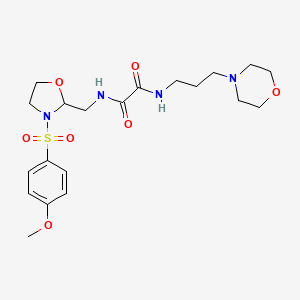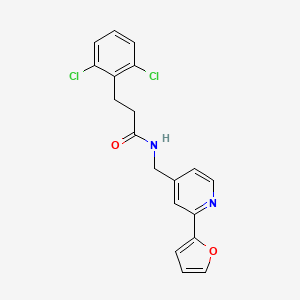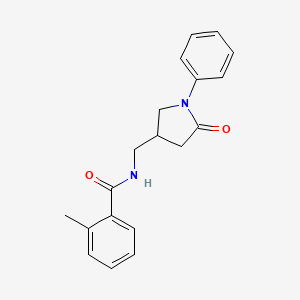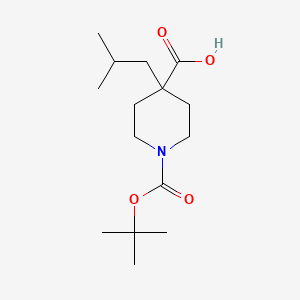![molecular formula C18H24N2O5S B2525803 bencilo (2-((1R,5S)-3-(metilsulfonil)-8-azabiciclo[3.2.1]octan-8-il)-2-oxoetil)carbamato CAS No. 1706403-92-0](/img/structure/B2525803.png)
bencilo (2-((1R,5S)-3-(metilsulfonil)-8-azabiciclo[3.2.1]octan-8-il)-2-oxoetil)carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. The compound features a combination of functional groups that make it a subject of interest in organic synthesis, medicinal chemistry, and biological research.
Aplicaciones Científicas De Investigación
Chemistry: The compound is utilized in organic synthesis as a building block for more complex molecules
Biology: In biological research, benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can help elucidate biological pathways and mechanisms.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents. Its structural features may allow it to act on specific biological targets, making it a candidate for drug development.
Industry: In an industrial context, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate involves multiple steps, starting with the preparation of the azabicyclic core, followed by the introduction of the methylsulfonyl group, and finally, the formation of the carbamate linkage. The key reactions typically include nucleophilic substitution, oxidation, and carbamate formation under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound might employ flow chemistry techniques to ensure high efficiency and scalability. Continuous flow reactors can facilitate the precise control of reaction parameters, leading to improved yields and product purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate undergoes a variety of chemical reactions, including:
Oxidation: Typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to further functionalization of the molecule.
Reduction: Conditions often involve reducing agents like lithium aluminum hydride to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Vary depending on the desired substitution but often involve bases or acids to catalyze the reaction.
Major Products: The major products from these reactions are typically more functionalized derivatives of the original compound, which can be useful intermediates in further synthetic applications.
Mecanismo De Acción
The mechanism by which benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors, leading to alterations in biological pathways. The exact molecular mechanisms depend on the specific application and context of use but often involve modulation of biochemical processes.
Comparación Con Compuestos Similares
Benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate can be compared with similar compounds such as:
Benzyl carbamate derivatives: These share the carbamate functional group and exhibit similar reactivity patterns.
Methylsulfonyl-substituted azabicyclic compounds: These compounds have similar core structures and functional group arrangements, allowing for comparisons in reactivity and biological activity.
Propiedades
IUPAC Name |
benzyl N-[2-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-26(23,24)16-9-14-7-8-15(10-16)20(14)17(21)11-19-18(22)25-12-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAWNONBEGLVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2525722.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2525724.png)
![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2525727.png)
![2-Phenylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B2525730.png)

![N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2525734.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2525735.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one](/img/structure/B2525736.png)
![1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2525737.png)

![3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide](/img/structure/B2525739.png)

![4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2525742.png)
